(5-Azaspiro[2.4]heptan-4-YL)methanol is a chemical compound notable for its unique spirocyclic structure, which features a nitrogen atom integrated within a seven-membered ring. This compound is classified as an azaspiro compound, indicating the presence of both a spirocyclic framework and a nitrogen atom in its structure. Its molecular formula is , and it is recognized for potential applications in medicinal chemistry and organic synthesis.
The synthesis of (5-Azaspiro[2.4]heptan-4-YL)methanol typically involves several key steps:
The reaction conditions require careful control of temperature and pH to ensure optimal yield and stereochemistry. While specific industrial production methods are not extensively documented, large-scale synthesis would likely focus on cost-effective reagents and scalable reaction conditions to enhance efficiency and reduce waste.
The molecular structure of (5-Azaspiro[2.4]heptan-4-YL)methanol can be represented as follows:
The InChI key for this compound is provided as an identifier for structural representation in databases, facilitating easier access to its chemical properties and related information.
(5-Azaspiro[2.4]heptan-4-YL)methanol can undergo several types of chemical reactions:
Common reagents used in these reactions include:
Data regarding boiling points, melting points, and density are not extensively documented but are crucial for practical applications in synthesis and formulation.
(5-Azaspiro[2.4]heptan-4-YL)methanol has several notable applications:
The 5-azaspiro[2.4]heptane core features a bridged tertiary spiro carbon connecting a pyrrolidine ring and a cyclopropane, creating significant three-dimensional character. This compact, high-Fsp³ architecture (Fsp³ = 0.875) translates to superior physicochemical properties compared to planar heterocycles, including enhanced aqueous solubility and reduced metabolic inactivation [10]. The cyclopropyl constraint forces the nitrogen and hydroxymethyl groups into defined spatial orientations, enabling precise vectoring of pharmacophores toward complementary binding sites.
Table 1: Key Physicochemical Properties of (5-Azaspiro[2.4]heptan-4-yl)methanol Derivatives
Property | Value | Significance |
---|---|---|
Molecular Formula | C₇H₁₃NO (free base) | Indicates good atom economy and synthetic accessibility |
Molecular Weight | 127.18 g/mol (free base) | Favorable for fragment-based drug design |
H-Bond Donors | 1 (OH group) | Enables formation of critical hydrogen bonds with biological targets |
H-Bond Acceptors | 2 (N and OH) | Enhances solubility and target engagement potential |
Calculated logP | ~0.33 (estimated from analogs) | Predicts favorable membrane permeability and pharmacokinetics |
Fsp³ | 0.875 | High three-dimensionality improves solubility and success in clinical development |
The primary alcohol serves as a versatile synthetic handle for further derivatization, enabling conversion to aldehydes, carboxylic acids, halides, or amine functionalities, or incorporation into ester/ether linkages. This flexibility facilitates the scaffold's integration into diverse pharmacophores while maintaining the spirocyclic core's beneficial effects on conformation and properties. Computational analyses indicate the scaffold effectively mimics proline transition states or extended peptide conformations, explaining its utility in protease-targeted therapeutics [9] [10].
The constrained geometry of 5-azaspiro[2.4]heptane derivatives enables potent and selective inhibition of enzymes recognizing defined peptide conformations, particularly proteases and kinases. The cyclopropane ring imposes significant torsional strain (approximately 27-30 kcal/mol), forcing the heterocyclic system into binding-ready conformations that minimize entropic penalties upon target engagement. This pre-organization effect is critically important in:
Viral Protease Inhibition: The closely related N-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid serves as a key structural element in ledipasvir (approved HCV NS5A inhibitor), where the spiro[2.4]heptane core disrupts the viral replication complex by mimicking peptide/protein interfaces. The compound's enantiopurity (S-configuration at C6) proved essential for picomolar antiviral activity, demonstrating the scaffold's precision in target recognition [3] [9].
Metalloproteinase Modulation: Derivatives containing the 5-azaspiro[2.4]heptane pharmacophore exhibit inhibitory activity against ADAM17 (TACE - TNF-α converting enzyme), a disintegrin and metalloproteinase implicated in inflammatory diseases and cancer progression. The scaffold likely chelates the catalytic zinc ion while occupying the S1' specificity pocket via the hydroxymethyl group's vectorial flexibility [3].
Table 2: Bioactive Azaspiro[2.4]heptane Derivatives and Targets
Compound Structure | Biological Target | Activity/Application | Source |
---|---|---|---|
Ledipasvir (incorporates spiro[2.4]heptane) | HCV NS5A protein | Potent antiviral (picomolar EC₅₀); disrupts viral replication complex | [3] [9] |
(1S,3R,6S)-4-oxo-6-{4-[(2-phenylquinolin-4-yl)methoxy]phenyl}-5-azaspiro[2.4]heptane-1-carboxylic acid | Disintegrin and metalloproteinase domain-containing protein 17 (ADAM17) | Inhibits TACE activity; potential anti-inflammatory/anti-cancer agent | [3] |
Methyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride | Synthetic intermediate | Key chiral building block for protease inhibitors | [7] |
The vectorial adaptability of the hydroxymethyl substituent in (5-azaspiro[2.4]heptan-4-yl)methanol allows precise positioning of secondary pharmacophores within enzyme active sites. When incorporated into peptidomimetic structures, the scaffold often replaces proline or pipecolic acid residues while conferring improved metabolic stability and membrane permeability due to reduced amide bond count and enhanced three-dimensionality [9] [10].
The strategic incorporation of 5-azaspiro[2.4]heptane motifs represents the convergence of bioisostere development and asymmetric synthesis advancements over three decades:
Early Stage (Pre-2010): Initial exploration focused on racemic syntheses of the core scaffold via intramolecular alkylations or cycloadditions, yielding material primarily for method development and limited biological screening. Challenges centered on the neopentylic reactivity of the bis-halomethylcyclopropane precursors, which resisted standard alkylation conditions due to steric hindrance [6].
Catalytic Enantioselective Breakthroughs (~2010-2020): The advent of advanced phase-transfer catalysts (e.g., chincona alkaloid derivatives) enabled asymmetric synthesis of key precursors like tert-butyl (S)-4-methyleneprolinate. Researchers developed a one-pot double allylic alkylation strategy using 3-bromo-2-(bromomethyl)-1-propene under phase-transfer conditions (10 mol% catalyst 9, KOH, toluene/CH₂Cl₂, -20°C), achieving the pivotal 4-methyleneproline intermediate in 71% yield and 95:5 e.r. This intermediate was transformed into the N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid—a direct precursor to the hydroxymethyl derivative—via dibromocyclopropanation/debromination sequences [9].
Industrial Adoption and Diversification (2020-Present): Patented routes emerged for multi-gram synthesis of pharmaceutically relevant enantiopure building blocks like methyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride (CAS 1296797-07-3, >98% purity). These processes emphasized scalable reductive methods (e.g., hydrogenolysis over Pd/C) and chiral pool approaches starting from 4-hydroxyproline or pyroglutamic acid to bypass resolution steps. The commercial availability of diverse enantiopure azaspiro[2.4]heptane derivatives (e.g., (S)-4-Azaspiro[2.4]heptane-5-methanol Hydrochloride, CAS not assigned) cemented their status as privileged scaffolds in antiviral and anti-inflammatory drug discovery [7] [9].
The historical trajectory demonstrates how solving fundamental synthetic challenges unlocked the therapeutic potential of this strained spirocyclic system. Current research focuses on leveraging the hydroxymethyl group for covalent inhibitor design and PROTAC conjugation, expanding the scaffold's utility beyond conventional competitive inhibition [10].
CAS No.: 1164-45-0
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.: